H-Ala-OtBu.HCl

Catalog No.
S683652
CAS No.
13404-22-3
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-OtBu.HCl

CAS Number

13404-22-3

Product Name

H-Ala-OtBu.HCl

IUPAC Name

tert-butyl (2S)-2-aminopropanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1

InChI Key

WIQIWPPQGWGVHD-JEDNCBNOSA-N

SMILES

Array

Synonyms

13404-22-3;L-Alaninetert-butylesterhydrochloride;tert-butyll-alaninatehydrochloride;(S)-tert-Butyl2-aminopropanoatehydrochloride;H-Ala-OtBu.HCl;MFCD00035524;ST51037485;H-Ala-OtBuinvertedexclamationmarkcurrencyHCl;(S)-2-AminopropionicAcidtert-ButylEsterHydrochloride;Ala-OtBu.HCl;H-Ala-OBut??HCl;PubChem10948;H-ALA-OTBUHCL;tert-ButylalaninateHCl;H-Ala-OtBuhydrochloride;Tert-butyl(2S)-2-aminopropanoateHydrochloride;KSC174M8P;A0255_SIGMA;L-alaninetertbutylesterHCl;SCHEMBL214837;t-butylalaninatehydrochloride;05190_FLUKA;CTK0H4687;MolPort-003-925-461;tert-Butylalaninatehydrochloride

Canonical SMILES

CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]

The exact mass of the compound Tert-butyl l-alaninate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Ala-OtBu.HCl, or L-Alanine tert-butyl ester hydrochloride, is a protected amino acid derivative essential for peptide synthesis and pharmaceutical development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKcB21Xs7C6WVxkRGMqSK4bTxVijQDCwz2BtVyh2S7qgLBgfNptqgfVr77wDdLUUZhJQ7iWCZolbsrDxdtmlFZT9SsiaWIWIXY2GfQ-gCF-UyM-k4D3hzACmOEC1-pdfGtGXsL2PCZxxbjg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpBbRjfosRHgkSiT0PAfgY6o5sY3pm8LffCn6MMIBeqFnQb1XiLOrnRDY2n_Dp5rV0ASsf4ZerRk1xonuUieyrgTTJ28m8uKmUuwVZvyahkkoCV1PPEMNBweXyJvhuZi76b5A%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEhT4L-2J0mfNf3zcvKgSzU7Nj5tw-_E2v9fkBpWJEXPRbTMpjJzVlg09HVMd_6c_CUyYVNxNXHDoG5uz3rnXdpmGjgX-Y2f51sZCtExquXK1YhXuFHd3vsL3-o1Hgm_IgwPJrzbAVlslwSlkMqhD82Q7aN8X66tfmYmriItY4atPRl4QB-oiG23QBFG4lVCo-zV6LqoUtIZ0HlLvgDD4KGR1U-DIGmV51snharuCrU3-veBTrMkEegxUN0XE%3D)] It features an L-alanine core with its carboxylic acid group masked by an acid-labile tert-butyl (tBu) ester and its amino group stabilized as a hydrochloride salt.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKcB21Xs7C6WVxkRGMqSK4bTxVijQDCwz2BtVyh2S7qgLBgfNptqgfVr77wDdLUUZhJQ7iWCZolbsrDxdtmlFZT9SsiaWIWIXY2GfQ-gCF-UyM-k4D3hzACmOEC1-pdfGtGXsL2PCZxxbjg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDVzU5zMvamNV8qBBcfgFz4Rda_uCtCjHQK5zqGTwnNoLPAbFzhtLI3z5KagXA8N4PElWRBxSp0tIvngXfDuGVwPv6pwyZKiaAIw5UjazGAVyun05PwfTcaEsda9xsD9ZX9kI%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRrrONdwkFYvUTkYe-ZCM970qmQ2reLBXKegciPDTUdKTrZlXI_Li3guKDe8UE9OUDp-xxB6Ywjogq3_EJXAYtHLtIlsWTsfueAxVxGkZ7-msSJDtCEdtiOojWL3pQmZP_epmoY-2iwnb5ZMG4Of1z7NMfB_xdgxyMvzMA3vMgz-NVwQK-0YkY7AYGk_l9QypKfXOJTj5y5RcMBPDZDSptxVyOzWhRbxb2WgedIX5icg5KmTCZ)] This specific combination makes it a valuable building block, particularly in solution-phase synthesis and within the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, where precise control of reactive groups is critical.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5BfxY2zIy4Bf5iEw89W13TdUD_LKaRCyx0BSxLwlTFVM-PtR2a5E0NPIoFLuJXF9vniuQovknD-dpajHcXndgjgpsVZcFti9XLe52GfHJopA5vyjYNqhNSwItWFOzzJtXnTt25G-oUhJl7hY67NcmDHBNnKQLAG_8dryJ2GIodkLsyFRNHmyd8BKliEMmAEDOPVOIEyKXhwlGOfiDhLjf0dP9OiI541wEiBCohYqgZjrW2yu2jf-hwGnUGcvL4hundwE%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVuOTDjPCYJzXxuHmroGqTWaki7XfsfZ98gk8tgGDsAb-VzLb2ew8xJk4uiYWD57WI7qeCtSno_CcqKNvjfMQa1UQcwaFlbG9yyUlpAgcZKtCPepZBpp1kcWDuCCYmc6SJs9jHoEMJ1SFEYVg-rZTlyMRHf4USvRTaJqQ41cYnvwTPzBWCluZvnXWtmSufWIqY6fxxrJy9Y-WNEkO7GE3PLdyGglFDXDZGOhYXQorUcw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvMVQ4DmYTT1eZuuJJtpGpOAw9VDxQTNkeFrmmFfQPWDyTFD3_QduFQVgbFlIzLahUvHT8yvoayTSC9c1uaVB1SRET_Hxdw--zQFEcjaes_h0jdwY9yWLbWgulHVzxb4RIr74_c-66wMqOs2N9I_XHxCoRRhdH1FQmLBbYdGymvhPtasm_9LJfSHKprjVN_jB12DTXDmsoiWrD3C-xqdq57AS8dSoV7ALlAjfp4vhejooDQMzjdXud)]

Substituting H-Ala-OtBu.HCl is a critical process decision, not a simple cost-saving measure. Replacing the hydrochloride salt with the free base increases the risk of self-condensation into diketopiperazine impurities, compromising starting material purity and final product yield.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbn8I7KZneQsw9GtUGd0B-3YwQaKQ6nu3VwmB1HT68Is-Tz-dBB2gGoUa0gcP-p4AXLUHc4Jb0jv3u0_GGm-CFYXAvUjFAt84LFif1PP8aiTRRoF9obyGlmU8ruOcyWzS0J9epcKPfq_q1xc0%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_DdLEWjK8xEQNDV2HdEx9tsGE4tt30rogRFOWDYkkvfeXFxnPdSKTJhiCvifYWDA3LW5lxg4lQtr0vvbKivxj0jdBSbILb8q2bBsnYT1Jg3PcT2fZ_EwPJ6vzSqeEw_MUV9kAcDYLLKwoe_g%3D)] Swapping the tert-butyl (tBu) ester for a methyl or ethyl ester is incompatible with Fmoc-based synthesis; tBu esters are cleaved by mild acid (TFA), whereas methyl/ethyl esters require harsh basic saponification, which would destroy the Fmoc-protected peptide chain.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJjibsft83t4r9x9eYpKrDOxTCtFo4EZ-5-rJ5CyAcBa2v03Vt9KyueFI8v0U-3mfVOPgWYBF9KmZ4VNtmzEPl1rd_o3ipG6SBtVdIQacqHpMV0E2oDng8zWq4xwxPIiB5jTE3tgBwO75xZAcIxY_FyjjNBofvKuWyYPffkgFIbesE7UFh_RvzPqzt-Pk-RbnK3mddTyE4hz24ctaIbC2x6f02Srk3JSHT)] This fundamental difference in deprotection chemistry makes other simple esters unsuitable drop-in replacements for workflows optimized for acid-labile side-chain protecting groups.

Orthogonal Deprotection: Full Compatibility with Fmoc/tBu Synthesis Strategy

The tert-butyl ester of H-Ala-OtBu.HCl is stable to the mild basic conditions (e.g., piperidine in DMF) used to remove the N-terminal Fmoc group during peptide chain elongation.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKxCakp689ue7tc25KOPK_3NstGrzZi1DNqQbNtiBHV_HB6TQy79Sb_R79hugI52SiqKqL6JaWWO34pI9ENUMZ9wxFU1uqq8cDhwPhpJCT9CsF4Ps_IelW_5QehZpKgN1limqGntEDyKEuyaxFEUQCFu8CVou9qLZrFwPSsui_HcBsgd_KHY2OoXA9_a6Rru-Z3TV301A5Re6xOHrWoba8OP6B)] It is, however, efficiently cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), during the final global deprotection step.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUHxa67iwXNpo_7aC5fuQi22LBQrJcaBuIP5Ho43dU-Z6ZSHfgUmokzn0pNJMnmMSX7ep55x444ewg_zD6j7YSgeTbUgZhEztR7GAIiobkrJru3-U7sf6_F0bmC77CBORcyN_jmqOBwzOeOPPg)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFvqd9WmrwNaSZKKO6O_D36CgZzTZFO9DdIEE-GL7ZfAb06gVaI8_R4t4pUd5m4UyXsw-oQkL_WcsY2PpV64SQB3TNuADy59s18UIVjQwBWEcl4PdNOvYQPykQs_TcYFH2s3pp-MfDPjubvK_XigY0bIKtRp7Bvc_PbqJnCycyg0QXIJ2p54z28IsAiFrnxKt4mT2XTQaUs1cjMuORd3DAP8d7dPYVnkLW-KUt)] This is in direct contrast to methyl or ethyl esters, which require harsh basic conditions (saponification) for cleavage, a method that is incompatible with the Fmoc/tBu strategy and risks racemization.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJjibsft83t4r9x9eYpKrDOxTCtFo4EZ-5-rJ5CyAcBa2v03Vt9KyueFI8v0U-3mfVOPgWYBF9KmZ4VNtmzEPl1rd_o3ipG6SBtVdIQacqHpMV0E2oDng8zWq4xwxPIiB5jTE3tgBwO75xZAcIxY_FyjjNBofvKuWyYPffkgFIbesE7UFh_RvzPqzt-Pk-RbnK3mddTyE4hz24ctaIbC2x6f02Srk3JSHT)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0E5XKy4dQqIqAKbdz23QytfWuZe6RboaqKN68Wur9ku_VmV3m5t1xzhHaOjfSxEQBnpaNXNSR_OaBfTSr7_HG1IJ-HQ-ZzaZijPEeGEIENGsYz6e_Lo3NvKps1Yq0xcDf1u8zK44mYl2DDBH5RdyNtMMwdSGFkT2XyWR5eR024YJQwDsocoTcj1NZcsrmZjzw8o2w0SiOTIcZxPngYSxkJINCRw%3D%3D)]

Evidence DimensionProtecting Group Cleavage Conditions
Target Compound DataStable to base (piperidine); Cleaved by mild acid (TFA)
Comparator Or BaselineH-Ala-OMe.HCl / H-Ala-OEt.HCl: Require harsh basic conditions (saponification) for cleavage
Quantified DifferenceEnables an orthogonal deprotection scheme essential for modern peptide synthesis
ConditionsStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow

This chemical orthogonality is the basis of the Fmoc/tBu strategy, allowing for the selective and repeated deprotection of the N-terminus for chain growth without affecting the C-terminal ester or other acid-labile side-chain protecting groups.

Enhanced Stability & Handling: Impurity Prevention via Hydrochloride Salt Form

Amino acid esters with a free N-terminus, such as the free base form of H-Ala-OtBu, are susceptible to intramolecular cyclization, which forms diketopiperazine (DKP) impurities.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbn8I7KZneQsw9GtUGd0B-3YwQaKQ6nu3VwmB1HT68Is-Tz-dBB2gGoUa0gcP-p4AXLUHc4Jb0jv3u0_GGm-CFYXAvUjFAt84LFif1PP8aiTRRoF9obyGlmU8ruOcyWzS0J9epcKPfq_q1xc0%3D)] The hydrochloride salt form of H-Ala-OtBu.HCl protonates the nucleophilic amino group, preventing this side reaction and ensuring greater shelf-life and process stability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDVzU5zMvamNV8qBBcfgFz4Rda_uCtCjHQK5zqGTwnNoLPAbFzhtLI3z5KagXA8N4PElWRBxSp0tIvngXfDuGVwPv6pwyZKiaAIw5UjazGAVyun05PwfTcaEsda9xsD9ZX9kI%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvMVQ4DmYTT1eZuuJJtpGpOAw9VDxQTNkeFrmmFfQPWDyTFD3_QduFQVgbFlIzLahUvHT8yvoayTSC9c1uaVB1SRET_Hxdw--zQFEcjaes_h0jdwY9yWLbWgulHVzxb4RIr74_c-66wMqOs2N9I_XHxCoRRhdH1FQmLBbYdGymvhPtasm_9LJfSHKprjVN_jB12DTXDmsoiWrD3C-xqdq57AS8dSoV7ALlAjfp4vhejooDQMzjdXud)] Procuring the hydrochloride salt ensures that the monomeric, reactive amino acid is available for the intended coupling reaction, rather than a mixture containing difficult-to-remove cyclic byproducts.

Evidence DimensionStability Against Self-Condensation
Target Compound DataHigh; amine is protonated as a stable salt, inhibiting intramolecular cyclization
Comparator Or BaselineH-Ala-OtBu (free base): Prone to cyclization to form diketopiperazine impurities
Quantified DifferenceSignificantly reduced potential for formation of process-critical DKP impurities
ConditionsStorage, handling, and in-situ neutralization prior to coupling reaction

Using the stable HCl salt minimizes lot-to-lot variability and ensures higher reproducibility in synthesis by preventing the introduction of a major impurity at the first step.

Processability Advantage: Favorable Solubility in Key Synthesis Solvents

As a hydrochloride salt, H-Ala-OtBu.HCl is soluble in polar organic solvents like methanol and ethanol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKcB21Xs7C6WVxkRGMqSK4bTxVijQDCwz2BtVyh2S7qgLBgfNptqgfVr77wDdLUUZhJQ7iWCZolbsrDxdtmlFZT9SsiaWIWIXY2GfQ-gCF-UyM-k4D3hzACmOEC1-pdfGtGXsL2PCZxxbjg%3D%3D)] For coupling reactions, it is typically dissolved in solvents like DMF or DCM, where the free amine is liberated *in situ* by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtMPDnYL5hpxkH2QckiG74plObX9kPOfzHJj24Op-C-eVynQ9WC9ZLW2oerKJ0FxKZ2wyVcp7MUdVXF_MO0pmaFz0zvhgjfeYAzl9Ts5bQOQuOi1EiUFaSbN9XLaqJeHzeLp1WfvSfvhNV97R3HF0pswr1Joc_xoF6ZBFN-QAemzkgpvXaTw%3D%3D)] This procedure ensures good solubility and the availability of the reactive free amine in the homogenous reaction mixture, which is critical for achieving high coupling efficiencies.

Evidence DimensionSolubility Profile for Reaction Setup
Target Compound DataSoluble in polar organic solvents (e.g., methanol, DMF, DCM) upon in-situ neutralization
Comparator Or BaselinePoorly soluble starting materials which can lead to heterogeneous reaction mixtures and lower yields
Quantified DifferenceFacilitates homogeneous reaction conditions for efficient peptide coupling
ConditionsSolution-phase peptide coupling; fragment condensation

Predictable solubility simplifies reaction setup, avoids process complications from heterogeneous mixtures, and supports consistent, high-yield coupling outcomes.

Solution-Phase Synthesis of C-Terminal Alanine Peptide Fragments

Ideal for the solution-phase synthesis of di- or tri-peptides where alanine is the C-terminal residue. The compound's free amine is ready for coupling with an N-protected amino acid, while the tBu ester provides robust, acid-labile protection of the carboxyl group, ensuring selective bond formation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5BfxY2zIy4Bf5iEw89W13TdUD_LKaRCyx0BSxLwlTFVM-PtR2a5E0NPIoFLuJXF9vniuQovknD-dpajHcXndgjgpsVZcFti9XLe52GfHJopA5vyjYNqhNSwItWFOzzJtXnTt25G-oUhJl7hY67NcmDHBNnKQLAG_8dryJ2GIodkLsyFRNHmyd8BKliEMmAEDOPVOIEyKXhwlGOfiDhLjf0dP9OiI541wEiBCohYqgZjrW2yu2jf-hwGnUGcvL4hundwE%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpCI75m85Q0EkN4hlI1zs9uS9y15wBUWzXoyY8PXzTemBkgSPmDiogdFBgUmSqX03odoUMiHdYlnddWpQkcF-dZIBoqMMeVHkv6M1pD8KyH0HbTyxJKIrxWq9cQWvWeLSdRJZk1_hWj2nmqYKvtj_1QY9R6OXH7NfR9G7FPYIHIehvIoHtJXlZzBOjkurdvekh90vs-SMFM8G121vZIXTPMlj8kuDridNtTt16bG-Gp8SMnXg45IZ8nA1FLZpeyQxYI2wsMbD7-A%3D%3D)]

Preparation of Protected Fragments for Hybrid or Convergent SPPS

Serves as a starting material for creating protected peptide fragments in solution. These fragments, containing a C-terminal Ala(OtBu), can then be coupled to a resin-bound peptide in a convergent synthesis strategy, which is often more efficient for producing very long or complex peptides.

Synthesis of Peptides Requiring a C-Terminal Ester

When the final target peptide requires a C-terminal tert-butyl ester rather than a free carboxylic acid, this compound can be used in the final coupling step of a solution-phase synthesis.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5BfxY2zIy4Bf5iEw89W13TdUD_LKaRCyx0BSxLwlTFVM-PtR2a5E0NPIoFLuJXF9vniuQovknD-dpajHcXndgjgpsVZcFti9XLe52GfHJopA5vyjYNqhNSwItWFOzzJtXnTt25G-oUhJl7hY67NcmDHBNnKQLAG_8dryJ2GIodkLsyFRNHmyd8BKliEMmAEDOPVOIEyKXhwlGOfiDhLjf0dP9OiI541wEiBCohYqgZjrW2yu2jf-hwGnUGcvL4hundwE%3D)] Its stability and defined structure ensure the integrity of the final product.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.0869564 Da

Monoisotopic Mass

181.0869564 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13404-22-3

Dates

Last modified: 08-15-2023

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